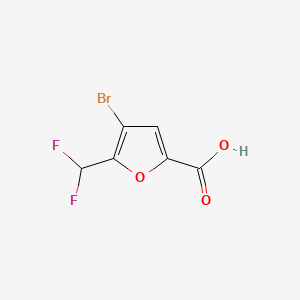
O-BOC-N-Pyruvyl Docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-BOC-N-Pyruvyl Docetaxel is a derivative of docetaxel, a well-known chemotherapy medication used to treat various cancers. The compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and ester functionalities. It is primarily used as a reference standard in pharmaceutical research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-BOC-N-Pyruvyl Docetaxel involves multiple steps, starting from docetaxelCommon reagents used in the synthesis include tert-butyl dicarbonate (BOC) for protection and pyruvic acid derivatives for the pyruvylation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
O-BOC-N-Pyruvyl Docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester functionalities.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the pyruvyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
O-BOC-N-Pyruvyl Docetaxel is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical method development and validation.
Biology: In studies investigating the biological activity and toxicity of docetaxel derivatives.
Medicine: For the development of new chemotherapy drugs and formulations.
Mecanismo De Acción
The mechanism of action of O-BOC-N-Pyruvyl Docetaxel is similar to that of docetaxel. It binds to microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of the cytoskeleton, leading to cell cycle arrest and apoptosis. The compound primarily targets rapidly dividing cancer cells, making it effective in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another taxoid antineoplastic agent with a similar mechanism of action.
10-Cis-aconityl Docetaxel: A derivative with modifications at the 10th position.
2’,10-Di-cis-aconityl-Docetaxel: Another derivative with modifications at both the 2’ and 10 positions
Uniqueness
O-BOC-N-Pyruvyl Docetaxel is unique due to its specific modifications, which can alter its pharmacokinetic and pharmacodynamic properties. These modifications can potentially improve its efficacy and reduce side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C46H55NO16 |
|---|---|
Peso molecular |
877.9 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonyloxy]-3-(2-oxopropanoylamino)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H55NO16/c1-23-28(59-40(55)34(60-41(56)63-42(4,5)6)32(47-38(53)24(2)48)26-16-12-10-13-17-26)21-46(57)37(61-39(54)27-18-14-11-15-19-27)35-44(9,36(52)33(51)31(23)43(46,7)8)29(50)20-30-45(35,22-58-30)62-25(3)49/h10-19,28-30,32-35,37,50-51,57H,20-22H2,1-9H3,(H,47,53)/t28-,29-,30+,32-,33+,34+,35-,37-,44+,45-,46+/m0/s1 |
Clave InChI |
WDUSAUGMDDMKKZ-TYRUGJKKSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C(=O)C)OC(=O)OC(C)(C)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C(=O)C)OC(=O)OC(C)(C)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)



![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)





![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)
![1-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-4-methylpiperazine;dihydrochloride](/img/structure/B13451145.png)


